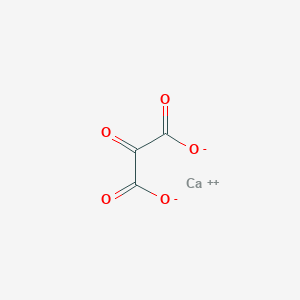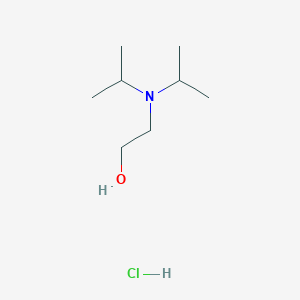
Aluminum potassium fluoride
Overview
Description
Mechanism of Action
Target of Action
Aluminum potassium fluoride, also known as potassium aluminium fluoride, is an inorganic compound that is primarily used as a flux in the smelting of secondary aluminium . Its main target is the magnesium content of the melt, which it helps to reduce or remove .
Mode of Action
The compound interacts with its target by acting as a fluxing agent. In the metals industry, it is used as a salt flux to maximize metal recovery in secondary aluminium smelting . It is also present in additives to accelerate dispersion after addition .
Biochemical Pathways
This compound affects the pathways related to the smelting process of secondary aluminium. It plays a role in the reduction or removal of the magnesium content of liquid aluminium alloys . It’s also known to activate G proteins in eukaryotic cells .
Pharmacokinetics
It’s known that the compound is used in numerous applications in industry . It’s also known that fluoride may form stable complexes with aluminum in aqueous solution .
Result of Action
The primary result of this compound’s action is the reduction or removal of the magnesium content of the melt during the smelting of secondary aluminium . This leads to the production of fluoride gases, which is a significant environmental issue .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the production of fluoride gases is a major environmental issue that arises from using the compound . Calcium hydroxide is widely used to suppress the fluorides produced, but in most cases, it fails to remove it sufficiently . The compound’s action, efficacy, and stability can also be affected by the conditions of the smelting process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum potassium fluoride can be synthesized through a solid-state reaction involving potassium fluoride and aluminum fluoride. The reaction typically occurs at high temperatures, often exceeding 600°C, to ensure complete formation of the compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting potassium carbonate with hydrofluoric acid to form potassium bifluoride, which is then heated to yield potassium fluoride. This potassium fluoride is subsequently reacted with aluminum fluoride to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Aluminum potassium fluoride undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution: It can undergo substitution reactions where fluoride ions are replaced by other halide ions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reactions: Typically involve halide salts like sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Produces aluminum oxide and potassium fluoride.
Reduction: Produces aluminum metal and potassium fluoride.
Substitution: Produces potassium halides and aluminum halides
Scientific Research Applications
Chemistry: Aluminum potassium fluoride is used as a flux in the smelting of secondary aluminum, which helps in reducing the magnesium content of the melt and improving the quality of the aluminum produced .
Biology and Medicine: In biological and medical research, this compound is used in studies involving fluoride toxicity and its effects on cellular processes. It is known to activate G proteins in eukaryotic cells, which are involved in various signal transduction pathways .
Industry: In the industrial sector, this compound is used in the manufacture of abrasives, where it acts as a filler in resin-bonded grinding products. It is also used as an insecticide and in the production of aluminum by electrolysis .
Comparison with Similar Compounds
Sodium Aluminum Fluoride (Cryolite): Na₃AlF₆
Calcium Fluoride: CaF₂
Magnesium Fluoride: MgF₂
Comparison:
Sodium Aluminum Fluoride: Similar to aluminum potassium fluoride, cryolite is used as a flux in aluminum smelting.
Calcium Fluoride: Used in the production of optical components and as a flux in steelmaking.
Magnesium Fluoride: Used in optical coatings and as a catalyst in organic reactions.
Uniqueness: this compound is unique in its ability to act as a flux in secondary aluminum smelting, reducing magnesium content and improving aluminum quality. Its specific interactions with fluoride ions also make it valuable in biological research involving G protein activation .
Properties
IUPAC Name |
aluminum;potassium;tetrafluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4FH.K/h;4*1H;/q+3;;;;;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYTVYMYJCRET-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[F-].[Al+3].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KAlF4, AlF4K | |
| Record name | Potassium aluminium fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_aluminium_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.0735 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals | |
| Record name | Aluminum potassium fluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14484-69-6, 60304-36-1 | |
| Record name | Potassium aluminum fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14484-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum potassium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060304361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum potassium fluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum potassium fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of tripotassium hexafluoroaluminate and potassium tetrafluoroaluminate and 15320-26-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















